N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(oxan-4-yl)pyrrolidin-3-amine
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Description
N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C15H22N6O and its molecular weight is 302.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.18550935 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to inhibit the sars-cov-2 main protease (mpro) , and influenza virus RNA polymerase PA–PB1 subunit heterodimerization . These proteins play crucial roles in the life cycle of their respective viruses, making them attractive targets for antiviral drug development.
Mode of Action
For instance, in the case of SARS-CoV-2 Mpro, the compounds interact with crucial active site amino acid residues His41, Cys145, and Glu166 .
Result of Action
Similar compounds have shown promising antiproliferative activities against various cancer cells and significant inhibitory activity against SARS-CoV-2 Mpro .
Properties
IUPAC Name |
5-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-11-8-14(21-15(18-11)16-10-17-21)19-12-2-5-20(9-12)13-3-6-22-7-4-13/h8,10,12-13,19H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHBKFINKZIXLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3CCN(C3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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